molecular formula B5H4NO8 B14768631 Azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate

Azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate

Katalognummer: B14768631
Molekulargewicht: 200.1 g/mol
InChI-Schlüssel: ORKNITTWUVBIPD-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate is a complex borate compound with the molecular formula (NH₄)B₅O₈·4H₂OThis compound is characterized by its unique structure, which includes multiple boron-oxygen bonds, making it an interesting subject for various scientific studies .

Eigenschaften

Molekularformel

B5H4NO8

Molekulargewicht

200.1 g/mol

IUPAC-Name

azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate

InChI

InChI=1S/B5O8.H3N/c6-1-10-4(9)13-5(11-2-7)12-3-8;/h;1H3/q-1;/p+1

InChI-Schlüssel

ORKNITTWUVBIPD-UHFFFAOYSA-O

Kanonische SMILES

B(=O)OB([O-])OB(OB=O)OB=O.[NH4+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate can be synthesized through the reaction of boric acid with ammonium hydroxide under controlled conditions. The reaction typically involves dissolving boric acid in water and then adding ammonium hydroxide slowly while maintaining a specific temperature and pH. The resulting solution is then allowed to crystallize, forming the tetrahydrate form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The crystallization process is optimized to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic substituents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various borate derivatives, which can have different properties and applications depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate involves its interaction with various molecular targets and pathways. The compound’s boron-oxygen bonds allow it to interact with biological molecules, potentially disrupting cellular processes. Its antimicrobial activity is believed to result from its ability to interfere with the integrity of microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azanium;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinate is unique due to its specific boron-oxygen bonding pattern and its tetrahydrate form. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.